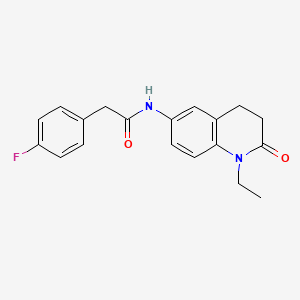

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenyl)acetamide

Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenyl)acetamide is a synthetic small molecule characterized by a tetrahydroquinolin core substituted with an ethyl group at position 1, a ketone group at position 2, and a 4-fluorophenyl acetamide moiety at position 5. The tetrahydroquinolin scaffold is a privileged structure in medicinal chemistry, often associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The 4-fluorophenyl group is a common pharmacophore in drug design due to its ability to enhance metabolic stability and binding affinity through hydrophobic and electronic interactions .

Propriétés

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2/c1-2-22-17-9-8-16(12-14(17)5-10-19(22)24)21-18(23)11-13-3-6-15(20)7-4-13/h3-4,6-9,12H,2,5,10-11H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDZWNBFWJLIIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with an aldehyde or ketone in the presence of a base.

Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

Formation of the Acetamide Moiety: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

Fluorination: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Alcohol derivatives.

Substitution: Substituted quinoline derivatives.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mécanisme D'action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenyl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorophenyl group suggests it may have enhanced binding affinity to certain proteins due to fluorine’s unique electronic properties.

Comparaison Avec Des Composés Similaires

Table 1: Comparison of Structural Features and Properties

Key Structural Insights

- Ethyl vs. Methyl Substitution : The ethyl group in the target compound may confer greater metabolic stability compared to methyl-substituted analogs (e.g., ) by reducing oxidative degradation .

- Fluorophenyl vs. Nitrophenyl : The 4-fluorophenyl group in the target compound likely offers superior bioavailability compared to nitrophenyl groups (e.g., CDD-934506), which are prone to nitro-reduction in vivo .

- Core Scaffold Flexibility: Tetrahydroquinolin (target) and dihydroquinolin () cores provide planar aromatic systems for π-π stacking, whereas heterocyclic cores like thiazole (GSK1570606A) or oxadiazole (CDD-934506) introduce conformational rigidity .

Activité Biologique

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a tetrahydroquinoline moiety and an acetamide group , which are significant for its biological activity. The tetrahydroquinoline structure is known for its presence in various natural products and pharmaceuticals, often associated with diverse pharmacological properties. The incorporation of a 4-fluorophenyl group may enhance its interaction with biological targets due to the electron-withdrawing effects of the fluorine atom.

Pharmacological Properties

Initial studies indicate that N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenyl)acetamide exhibits several pharmacological activities:

- Anti-inflammatory Effects : The compound may inhibit pathways related to inflammation by interacting with specific enzymes or receptors in biological systems. This suggests potential applications in treating inflammatory diseases.

- Antitumor Activity : Early research has shown that similar compounds with tetrahydroquinoline structures exhibit significant antitumor activity against various cancer cell lines. For instance, compounds with structural similarities have demonstrated efficacy against human tumor cells such as Mia PaCa-2 and HepG2/A2 .

The exact mechanism of action for N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenyl)acetamide is not fully elucidated. However, it is believed to involve:

- Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways could lead to reduced inflammation and tumor growth.

- Receptor Modulation : The compound may modulate neurotransmitter systems or other receptor-mediated pathways, contributing to its therapeutic effects.

Case Studies and Research Findings

Research involving structurally related compounds has provided insights into the biological activity of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenyl)acetamide. Below are notable findings:

| Compound | Biological Activity | Cell Lines Tested | Reference |

|---|---|---|---|

| Compound A | Antitumor | Mia PaCa-2, HepG2/A2 | |

| Compound B | Anti-inflammatory | Various | |

| Compound C | Antiviral | Influenza A |

Potential Applications

Given its promising biological activities, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenyl)acetamide could be explored for:

- Antiinflammatory Drugs : Targeting chronic inflammatory conditions.

- Anticancer Therapies : Developing new treatments for various cancers based on its antitumor properties.

- Antiviral Agents : Investigating efficacy against viral infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.